molecular formula C11H17ClN2O B3417718 3-(3-aminophenyl)-N,N-dimethylpropanamide hydrochloride CAS No. 1135288-85-5

3-(3-aminophenyl)-N,N-dimethylpropanamide hydrochloride

Cat. No. B3417718
M. Wt: 228.72 g/mol
InChI Key: HEOBCONXLLWHIE-UHFFFAOYSA-N
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Description

The compound “3-(3-aminophenyl)-N,N-dimethylpropanamide hydrochloride” is a derivative of aniline, which is an aromatic amine, and a propanamide. The presence of the amine and amide functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through amide coupling reactions or through the use of boronic acids in Suzuki-Miyaura coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the amine and amide functional groups. For example, it could participate in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Crystal Structure Analysis

  • Synthesis and Crystallography : A study by Huang Ming-zhi et al. (2005) on a similar compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, provides insights into crystallographic parameters and structural determinations, which are valuable in the field of crystallography and material science.

Chemical Synthesis

  • Chemical Synthesis : The paper by Yang Gui-qiu and Yu Chun-rui (2004) discusses the synthesis of 3-Chloro-N-hydroxy-2,2-dimethylpropanamide, a compound related to 3-(3-aminophenyl)-N,N-dimethylpropanamide hydrochloride. It emphasizes the chemical reactions and methods involved in synthesizing similar compounds.

Pharmaceutical Research

  • Neurokinin-1 Receptor Antagonist : In a study on a related compound, T. Harrison et al. (2001) detailed an orally active, water-soluble neurokinin-1 receptor antagonist. This research is relevant for developing similar pharmaceutical agents.

Analytical Chemistry

  • Spectrophotometry : A method for determining 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide by spectrophotometry, as researched by L. Shu (2011), can provide insights into analytical techniques applicable for similar chemical compounds.

Organic Chemistry

  • Aromatic Electrophiles and Nucleophiles : The paper by V. Dichiarante et al. (2008) explores the use of N,N-Dimethyl-4-aminophenyl cation as an electrophilic probe, which is significant for understanding the reactions involving aminophenyl-based compounds.

Catalysis and Reaction Optimization

  • Catalytic Pyrolysis : The study by Pu Zhong-wei (2008) on the synthesis of N,N-dimethylpropanamide (DMAA) using a related compound, 3-(dimethylamino)-N,N-dimethyl-propanamide (DMDA), sheds light on catalysis and process optimization in chemical manufacturing.

Biochemical Applications

  • Aromatase Inhibitors : Research by R. Hartmann and C. Batzl (1986) on 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones provides an understanding of biochemical applications, particularly in inhibiting estrogen biosynthesis, which could be extrapolated to similar aminophenyl derivatives.

Clinical Applications

  • Antidepressant Potential : A study on compounds similar to 3-(3-aminophenyl)-N,N-dimethylpropanamide hydrochloride, by J. A. Clark et al. (1979), highlights their potential as antidepressant agents, opening avenues for further pharmaceutical research.

Environmental Chemistry

  • Kinetic Studies in Aqueous Media : The kinetic study of Carzol degradation in aqueous media by Hayet Bakhti and N. Hamida (2014) provides insights into the reactivity of aminophenyl derivatives in water, which is crucial for understanding the environmental impact of such compounds.

Safety And Hazards

As with any chemical compound, handling “3-(3-aminophenyl)-N,N-dimethylpropanamide hydrochloride” would require appropriate safety measures. It’s important to refer to the material safety data sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for this compound would likely depend on its intended use. For example, if it were to be used as a pharmaceutical, future research could focus on improving its efficacy and reducing any potential side effects .

properties

IUPAC Name

3-(3-aminophenyl)-N,N-dimethylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-13(2)11(14)7-6-9-4-3-5-10(12)8-9;/h3-5,8H,6-7,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOBCONXLLWHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC(=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648547
Record name 3-(3-Aminophenyl)-N,N-dimethylpropanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-aminophenyl)-N,N-dimethylpropanamide hydrochloride

CAS RN

1135288-85-5, 215949-67-0
Record name Benzenepropanamide, 3-amino-N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135288-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Aminophenyl)-N,N-dimethylpropanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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